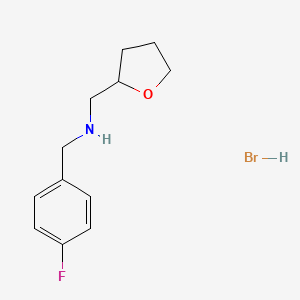

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide

Description

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a hydrobromide salt of a secondary amine featuring a 4-fluorobenzyl group and a tetrahydrofuran-2-ylmethyl substituent. Its molecular formula is C₁₂H₁₆FNO·HBr, with an average molecular mass of 209.26 g/mol for the free base and 309.18 g/mol for the hydrobromide salt . The compound is characterized by a para-fluorine substitution on the benzyl ring and a tetrahydrofuran (THF) moiety, which introduces both aromatic and cyclic ether functionalities.

This compound is commercially available as a research chemical (e.g., Santa Cruz Biotechnology, Product Code: sc-316425) and is primarily utilized in biochemical and pharmaceutical research, likely as a synthetic intermediate or a reference standard in receptor-binding studies .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO.BrH/c13-11-5-3-10(4-6-11)8-14-9-12-2-1-7-15-12;/h3-6,12,14H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXOVUZZXXNMII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=C(C=C2)F.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49640750 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide typically involves the reaction of 4-fluorobenzylamine with tetrahydrofuran-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the effects of fluorinated benzylamines on biological systems. Its interactions with biological molecules can provide insights into its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Substituents

Positional Isomers: Fluorine Substitution

- (2-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS: 510723-78-1) Key Difference: The fluorine atom is substituted at the ortho position on the benzyl ring instead of the para position. Electronic effects may also differ due to proximity to the amine .

Substituent Replacement: Methyl vs. Fluorine

- (4-Methylbenzyl)-(tetrahydro-furan-2-ylmethyl)-amine Hydrochloride (CAS: 13605-56-6)

- Key Difference : The 4-methylbenzyl group replaces the 4-fluorobenzyl moiety, and the counterion is HCl instead of HBr.

- Impact : The methyl group is electron-donating, increasing lipophilicity (higher LogP) compared to the electron-withdrawing fluorine. The hydrochloride salt may exhibit different solubility profiles in polar solvents .

Heterocycle Replacement: THF vs. Methoxybenzyl

- (4-Fluorobenzyl)-(2-methoxybenzyl)-amine Hydrobromide (CAS: 499997-38-5) Key Difference: The THF group is replaced with a 2-methoxybenzyl substituent. This structural variation may alter pharmacokinetic properties, such as metabolic stability .

Counterion Variants

- (4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (Free Base, CAS: 356531-65-2)

Physicochemical Properties Comparison

Notes:

Commercial and Research Relevance

- Availability: The hydrobromide salt is widely available (e.g., Santa Cruz Biotechnology, $285/500 mg), whereas analogs like the 2-methoxybenzyl variant are discontinued .

- Applications : THF-containing amines are valued for their balanced solubility and membrane permeability, making them common in CNS-targeting drug discovery .

Biological Activity

(4-Fluoro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrFNO

- Molecular Weight : 290.18 g/mol

- CAS Number : 2046647

The compound features a 4-fluoro-benzyl group linked to a tetrahydrofuran-2-ylmethyl amine, with hydrobromide as a salt form. This unique structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit potential anti-cancer properties.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines. |

| Neurotransmitter Modulation | Potential interaction with neurotransmitter receptors, affecting mood and cognition. |

| Antimicrobial Properties | Preliminary data indicate possible effectiveness against certain pathogens. |

Case Studies and Research Findings

- Anticancer Activity

- Neuropharmacological Effects

- Antimicrobial Activity

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound Name | Anticancer Activity | Neurotransmitter Modulation | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| (4-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrobromide | Moderate | Low | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.